REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([C:9](Br)([F:11])[F:10])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[Br:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1I.O>CN(C)C(=O)C.[Zn].[Cu]Br>[CH2:1]([O:3][P:4]([C:9]([C:15]1[CH:16]=[CH:17][C:18]([CH3:20])=[CH:19][C:14]=1[Br:13])([F:11])[F:10])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(F)(F)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
11.88 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)I
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
copper (I) bromide
|
Quantity
|
13.43 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
kept under 50° C
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The resulting suspension was then stirred at room temp for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the solution filtered through celite
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with EtOAc (250 mL) and organic layer
|
Type
|
WASH
|
Details
|
was washed with H2O (50 mL), NaHCO3 (5%, 50 mL) and H2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexanes/EtOAc (4:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)C(F)(F)C1=C(C=C(C=C1)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.75 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |